![molecular formula C12H10N2O B029807 2-Amino-3-benzoylpyridine CAS No. 3810-10-4](/img/structure/B29807.png)
2-Amino-3-benzoylpyridine
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Overview
Description
2-Amino-3-benzoylpyridine is an organic compound that belongs to the class of aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
The synthesis of 2-benzoylpyridine involves a one-step oxidation process. The method uses phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent .Molecular Structure Analysis
The molecular formula of 2-Amino-3-benzoylpyridine is C12H10N2O . The average mass is 198.221 Da and the monoisotopic mass is 198.079315 Da .Chemical Reactions Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product . These Schiff bases behave as a flexible and multidentate bioactive ligand .Physical And Chemical Properties Analysis
The molecular formula of 2-Amino-3-benzoylpyridine is C12H10N2O . The average mass is 198.221 Da and the monoisotopic mass is 198.079315 Da .Scientific Research Applications
Bioactive Ligands and Chemosensors
2-Amino-3-benzoylpyridine derivatives can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .
Ion Recognition
Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Spectral Characteristics
The spectral characteristics of 2-amino-3-benzoylpyridine have been studied in solvents of different polarity, pH, and β-cyclodextrin . The inclusion complex of both amino pyridine molecules with β-cyclodextrin are analyzed by UV-visible, fluorimetry, FTIR, 1H NMR, SEM and AM1 methods .
Synthesis of 2-Aminopyridine Derivatives
2-Amino-3-benzoylpyridine can be used in the synthesis of 2-aminopyridine derivatives . This synthesis is demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-aminopyridin-3-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYVOKHXIFHMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507654 |
Source
|
Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-benzoylpyridine | |
CAS RN |
3810-10-4 |
Source
|
Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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